Bienvenue dans la boutique en ligne BenchChem!

JQ-1 (carboxylic acid)

Epigenetics BET Bromodomain Inhibition Cancer Research

JQ-1 (carboxylic acid) is the essential PROTAC building block for BET bromodomain targeting. Unlike the parent ester (+)-JQ1, its free -COOH handle enables direct amide bond conjugation with E3 ligase ligands—a unique functionality critical for modular degrader synthesis. With graded intra-BET selectivity (BRD4 Kd ~49 nM; BRDT Kd ~190 nM) and >500-fold selectivity over non-BET bromodomains, it ensures precise target engagement. Validated in low-nanomolar PROTAC degraders (DC50 120 nM in MV4;11 cells), this warhead is purpose-built for medicinal chemistry teams developing BET degraders for oncology and immunology. Supplied with full QC documentation including HPLC purity certification.

Molecular Formula C19H17ClN4O2S
Molecular Weight 400.9 g/mol
CAS No. 202592-23-2
Cat. No. B608251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJQ-1 (carboxylic acid)
CAS202592-23-2
SynonymsJQ1 Carboxylic Acid;  JQ1 Acid;  JQ-1 Acid;  JQ-1 Acid; 
Molecular FormulaC19H17ClN4O2S
Molecular Weight400.9 g/mol
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C
InChIInChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)/t14-/m0/s1
InChIKeyLJOSBOOJFIRCSO-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





JQ-1 (carboxylic acid) CAS 202592-23-2: A BET Bromodomain Inhibitor with Carboxylic Acid Handle for Targeted Protein Degradation


JQ-1 (carboxylic acid), also designated (+)-JQ1 carboxylic acid or (+)-JQ1-COOH, is the free carboxylic acid form of the pan-BET bromodomain inhibitor (+)-JQ1 [1]. This small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4, BRDT) exhibits potent binding to the first and second bromodomains of BRD4 with IC50 values of 77 nM and 33 nM, respectively, in enzymatic assays . The carboxylic acid functional group distinguishes this compound from its parent ester form, providing a reactive handle for bioconjugation, particularly enabling its widespread use as a warhead ligand in the synthesis of PROTAC (Proteolysis Targeting Chimera) degraders .

JQ-1 (carboxylic acid): Why In-Class BET Inhibitors and Non-Functionalized Analogs Cannot Be Interchanged


Generic substitution of JQ-1 (carboxylic acid) with other BET inhibitors or the non-functionalized parent compound (+)-JQ1 fails for two key reasons. First, the carboxylic acid moiety is essential for direct covalent linkage to amine-containing E3 ligase ligands or linkers, a functional capacity absent in the parent ester form [1]. This renders the compound uniquely suited as a modular building block for PROTAC development. Second, within the BET inhibitor class, JQ-1 exhibits a distinct selectivity profile across the BET bromodomain family, with Kd values varying by approximately 4-fold among BRD2, BRD3, BRD4, and BRDT , and crucially shows no activity at non-BET bromodomains [2], a selectivity pattern that is not uniformly replicated by other pan-BET inhibitors such as OTX015 (birabresib) or GSK525762 [3]. These differences in both chemical functionality and target engagement profile dictate that substitution with a seemingly similar compound will alter experimental outcomes, particularly in PROTAC design or in studies where precise intra-BET selectivity is required.

JQ-1 (carboxylic acid) Head-to-Head Comparative Data for Informed Procurement


BET Family Binding Affinity: JQ-1 (carboxylic acid) vs. Parent Compound and In-Class BET Inhibitors

JQ-1 (carboxylic acid) exhibits a distinct binding profile across the four BET bromodomains, as quantified by Kd values. For BRD4 (N-terminal bromodomain), the Kd is 49 nM; for BRD3 (N-terminal), 59.5 nM; for BRD2 (N-terminal), 128 nM; and for BRDT (N-terminal), 190 nM . In contrast, the clinical-stage BET inhibitor OTX015 (birabresib) shows EC50 values of 10-19 nM across BRD2, BRD3, and BRD4, with less differentiation between family members . The comparator PNZ5, a structural analog, demonstrates a Kd of 5.43 nM for BRD4(1), indicating higher potency but a potentially different selectivity window [1]. This comparative dataset enables researchers to select JQ-1 (carboxylic acid) when graded affinity across BET proteins is required for experimental design, rather than the more equipotent inhibition of OTX015 or the higher potency of PNZ5.

Epigenetics BET Bromodomain Inhibition Cancer Research

Functional Conjugation Handle: JQ-1 (carboxylic acid) Enables PROTAC Synthesis Unlike Parent (+)-JQ1 Ester

JQ-1 (carboxylic acid) possesses a free carboxylic acid group, which is absent in the parent (+)-JQ1 ester form (tert-butyl ester). This functional group allows for direct amide bond formation with amine-containing linkers or E3 ligase ligands, facilitating PROTAC synthesis . In a direct comparison, a suite of BRD4 PROTAC degraders were synthesized using JQ-1 carboxylic acid as the acid component in diverse amine-acid couplings, yielding ester, ketone, and alkane linked degraders that outperformed the classic amide-linked PROTAC in BRD4 degradation efficacy [1]. Conversely, the parent (+)-JQ1 ester cannot be directly conjugated without prior deprotection, adding a synthetic step and potential yield loss. This distinct chemical functionality positions JQ-1 (carboxylic acid) as the immediate precursor for PROTAC development, whereas the parent ester is intended for use as a standalone inhibitor.

PROTAC Design Targeted Protein Degradation Chemical Biology

Stereochemical Specificity: (+)-JQ1 Enantiomer is Active; (−)-JQ1 Enantiomer is Inactive

JQ-1 (carboxylic acid) is the (+)-enantiomer, which is responsible for all biological activity. The (−)-JQ1 stereoisomer exhibits no appreciable binding to BET bromodomains [1] and is comparatively inactive in cellular models of NUT midline carcinoma (NMC) . In contrast, (+)-JQ1 at 500 nM competes with chromatin for BRD4 binding, leading to differentiation and growth arrest of NMC cells . This stereochemical requirement is absolute; the inactive enantiomer cannot substitute for the active form in any functional assay. This is a critical differentiator for procurement, as suppliers may offer racemic mixtures or mislabeled enantiomers, leading to experimental failure.

Chirality BET Inhibition Enantioselectivity

Cellular Antiproliferative Activity: JQ-1 Shows Comparable Potency to Clinical BET Inhibitors in NUT Midline Carcinoma Models

In head-to-head cellular proliferation assays using NUT midline carcinoma (NC) cell lines, JQ-1 demonstrated GI50 values comparable to the clinical-stage BET inhibitors GSK525762 and OTX015 [1]. Specifically, JQ-1 exhibited geometric mean GI50 values of 109.8 nM (Ty-82 cell line), 84.4 nM (10-15 cell line), 49.2 nM (14169 cell line), and 43.2 nM (10326 cell line) [1]. In comparison, GSK525762 showed GI50 values of 154.3, 113, 55.0, and 43.6 nM, respectively; OTX015 (birabresib) was not tested in this specific panel, but is known to have EC50 values of 10-19 nM in cell-free binding assays . This data positions JQ-1 as a potent chemical probe for BET-driven cancers, with cellular efficacy that matches or exceeds that of advanced clinical candidates in certain contexts.

NUT Midline Carcinoma Oncology Cell Proliferation

Selectivity Outside the BET Family: JQ-1 Shows No Activity Against Non-BET Bromodomains

JQ-1 demonstrates high specificity for the BET subfamily of bromodomains, with no detectable activity against a panel of non-BET bromodomains at concentrations up to 1 µM [1]. In differential scanning fluorimetry (DSF) assays, (+)-JQ1 induced a thermal shift (ΔTm) of 9.35°C for BRD4(1), 7.44°C for BRD4(2), and 6.47°C for BRD2(1), while all non-BET bromodomains (e.g., ASH1L, BAZ2B, CREBBP, EP300, PCAF, SMARCA2, SMARCA4) exhibited ΔTm values of ≤1.04°C, indicating no stabilization [1]. In contrast, the clinically advanced BET inhibitor OTX015 (birabresib) has been reported to inhibit the binding of BRD2, BRD3, and BRD4 to acetylated H4 with IC50 values ranging from 92 to 112 nM , but its off-target profile outside the BET family is less thoroughly characterized in the public domain. This robust selectivity data makes JQ-1 the preferred chemical probe when minimizing confounding effects from non-BET bromodomains is paramount.

Bromodomain Selectivity Chemical Probe Off-Target Profiling

In Vivo Pharmacokinetics: JQ-1 Exhibits Moderate Oral Bioavailability with Gender-Dependent Differences

The in vivo pharmacokinetic profile of (+)-JQ1 has been characterized in mice, providing essential data for dosing in preclinical studies. Following oral administration, (+)-JQ1 demonstrates a bioavailability of 49% and a half-life of 3.36 hours in male mice, with an AUC0–t of 75.1 μg·mL⁻¹·h⁻¹ [1]. Notably, female mice exhibit a lower AUC0–t of 41.1 μg·mL⁻¹·h⁻¹ and a shorter half-life of 1.93 hours [1]. In contrast, clinical-stage BET inhibitors such as OTX015 have been optimized for improved oral bioavailability and longer half-lives across species, with reported oral bioavailability >50% in preclinical models [2]. However, the extensive literature on JQ-1's PK parameters across multiple species and dosing regimens provides a well-understood baseline for in vivo experimental design, which may be advantageous for researchers requiring a tool compound with predictable, albeit moderate, exposure.

Pharmacokinetics In Vivo Studies Oral Bioavailability

JQ-1 (carboxylic acid): Optimal Use Cases Based on Empirical Evidence


PROTAC Synthesis and Targeted Protein Degradation Campaigns

JQ-1 (carboxylic acid) is the preferred starting material for synthesizing BET-targeting PROTACs due to its free carboxylic acid handle, which enables direct amide bond formation with amine-containing linkers or E3 ligase ligands . As demonstrated, PROTACs built on this scaffold can achieve selective BRD4 degradation with DC50 values in the low nanomolar range (e.g., 120 nM for a trivalent PROTAC in MV4;11 cells) , and diverse linkages (ester, ketone, alkane) can further modulate degradation efficacy [1]. This scenario is ideal for medicinal chemistry groups and chemical biology labs focused on developing novel degraders for BET-driven cancers or other diseases.

Elucidating Intra-BET Functional Differentiation in Epigenetic Studies

The graded binding affinity of JQ-1 across BRD2, BRD3, BRD4, and BRDT (Kd ranging from 49 to 190 nM) makes it a valuable tool for dissecting the distinct biological functions of each BET family member. By using JQ-1 at concentrations that differentially engage these bromodomains, researchers can probe the specific roles of BRD4 versus BRD2/3 in transcriptional regulation, cell cycle control, and disease pathogenesis. This is particularly relevant in oncology and immunology research where BET proteins exhibit non-redundant functions.

Benchmarking Novel BET Inhibitors and Degraders in Preclinical Cancer Models

With well-characterized cellular potency (GI50 values of 43-110 nM in NUT midline carcinoma cell lines) [2] and extensive in vivo pharmacokinetic data [3], JQ-1 serves as an ideal benchmark compound for validating new BET-targeting agents. Its established efficacy in NMC xenograft models (tumor regression at 50 mg/kg) provides a reference point for comparing the activity of novel inhibitors or PROTACs in both in vitro and in vivo settings. This scenario is highly relevant for pharmaceutical R&D and academic drug discovery programs.

Chemical Probe for BET Bromodomain Inhibition in Non-Oncology Indications

JQ-1's high selectivity for BET bromodomains over non-BET bromodomains (>500-fold based on Ki) and its well-documented effects on inflammatory gene expression (e.g., inhibition of NF-κB activation, IL-6, and IL-8) position it as a preferred chemical probe for studying the role of BET proteins in inflammation, cardiovascular disease, and male fertility. The compound's reversible contraceptive effects in male mice, mediated through BRDT inhibition , exemplify its utility beyond oncology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for JQ-1 (carboxylic acid)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.